1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one
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Overview
Description
1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features a chloro and fluoro substitution on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-fluoroindole and propan-2-one.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-1H-indol-1-yl)propan-2-one
- 1-(5-Fluoro-1H-indol-1-yl)propan-2-one
- 1-(4-Bromo-5-fluoro-1H-indol-1-yl)propan-2-one
Uniqueness
1-(4-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one is unique due to the presence of both chloro and fluoro substituents on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9ClFNO |
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Molecular Weight |
225.64 g/mol |
IUPAC Name |
1-(4-chloro-5-fluoroindol-1-yl)propan-2-one |
InChI |
InChI=1S/C11H9ClFNO/c1-7(15)6-14-5-4-8-10(14)3-2-9(13)11(8)12/h2-5H,6H2,1H3 |
InChI Key |
DEXZLXGMFZIJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=CC2=C1C=CC(=C2Cl)F |
Origin of Product |
United States |
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